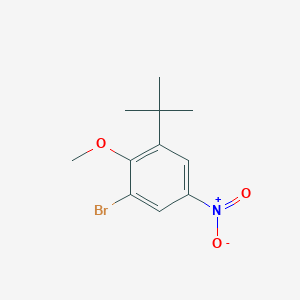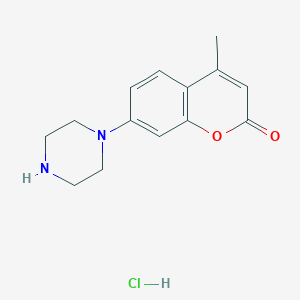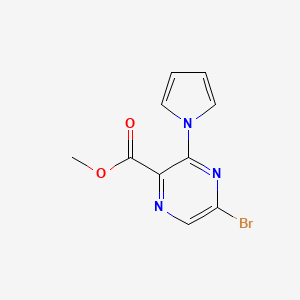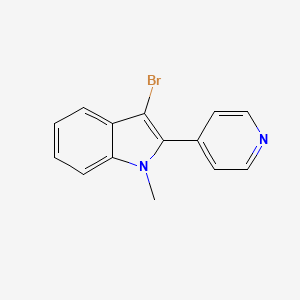
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a pyridin-4-yl group at the 2-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole typically involves the following steps:
Methylation: The methyl group can be introduced at the 1-position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Pyridinylation: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Cross-Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Cross-Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of signaling pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting the signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methyl-1H-indole: Lacks the pyridin-4-yl group.
1-Methyl-2-(pyridin-4-yl)-1H-indole: Lacks the bromine atom.
3-Bromo-1H-indole: Lacks both the methyl and pyridin-4-yl groups.
Uniqueness
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole is unique due to the combination of the bromine, methyl, and pyridin-4-yl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11BrN2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
3-bromo-1-methyl-2-pyridin-4-ylindole |
InChI |
InChI=1S/C14H11BrN2/c1-17-12-5-3-2-4-11(12)13(15)14(17)10-6-8-16-9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
HUQIGRVWYNQULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

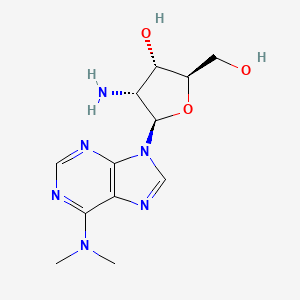

![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
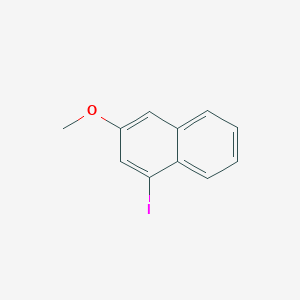
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
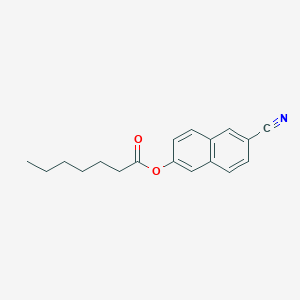
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

